molecular formula C11H11BrFNO B7939907 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile

Cat. No.: B7939907
M. Wt: 272.11 g/mol
InChI Key: UVVFRLDTDREFKY-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11BrFNO. It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, and a nitrile group attached to a pentane chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile typically involves the reaction of 4-bromo-3-fluoro-phenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent on the phenoxy ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary amines or other reduced forms of the nitrile group.

Scientific Research Applications

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoro-phenol: A precursor in the synthesis of 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile.

    5-Bromopentanenitrile: Another precursor used in the synthesis.

    5-(4-Chloro-3-fluoro-phenoxy)pentanenitrile: A similar compound with a chloro substituent instead of bromo.

Uniqueness

This compound is unique due to the combination of bromo and fluoro substituents on the phenoxy ring, which can influence its reactivity and interactions

Properties

IUPAC Name

5-(4-bromo-3-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVFRLDTDREFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCC#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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